2-Butanone, 2-phenylhydrazone
Description
Contextualization within Hydrazone Chemistry and Research Landscape
Hydrazones are characterized by the >C=N-NH- functional group and are formed by the reaction of ketones or aldehydes with hydrazines. ontosight.ai This class of compounds is a cornerstone in organic synthesis due to the reactive nature of the carbon-nitrogen double bond. Butan-2-one phenylhydrazone, with its molecular formula C10H14N2, exemplifies the fundamental properties of hydrazones. guidechem.com Its importance extends beyond a simple derivative, as it actively participates in a variety of chemical transformations that are fundamental to the construction of more complex molecular architectures.
Significance in Complex Organic Synthesis and Mechanistic Investigations
The utility of butan-2-one phenylhydrazone is particularly evident in its role as a precursor in the Fischer indole (B1671886) synthesis, a powerful method for creating indole ring systems. researchgate.netchegg.com The indole motif is a core structure in numerous biologically active compounds, including many pharmaceuticals and alkaloids. researchgate.net The reaction of butan-2-one phenylhydrazone under acidic conditions to form 2,3-dimethylindole (B146702) is a classic example of this synthesis.
Furthermore, the study of butan-2-one phenylhydrazone provides valuable insights into reaction mechanisms. The Fischer indole synthesis itself involves a complex sequence of steps, including tautomerization, sigmatropic rearrangement, and cyclization, offering a rich field for mechanistic investigation. scispace.com The regioselectivity of the indolization of unsymmetrical ketone phenylhydrazones like butan-2-one phenylhydrazone has been a subject of detailed study, with factors such as the nature of the catalyst and reaction conditions influencing the final product distribution. scispace.com
Chemical Structure and Properties
The chemical behavior of butan-2-one phenylhydrazone is dictated by its intricate structural features, including the potential for tautomerism and isomerism. These characteristics, along with its spectroscopic signature, provide a comprehensive understanding of its reactivity.
Tautomerism and Isomerism
Butan-2-one phenylhydrazone can exist in different tautomeric forms, primarily the hydrazone and the azo tautomers. This equilibrium is a key aspect of its chemistry and plays a crucial role in its reactivity, particularly in the Fischer indole synthesis. Additionally, the carbon-nitrogen double bond gives rise to E/Z (geometric) isomerism. gauthmath.com The parent ketone, butan-2-one, also exhibits keto-enol tautomerism, which is a prerequisite for the initial enamine formation in the synthesis of the hydrazone. quora.com
| Isomerism/Tautomerism Type | Description |
| Hydrazone-Azo Tautomerism | An equilibrium between the hydrazone form (>C=N-NH-) and the azo form (-CH-N=N-). This is a critical step in the mechanism of the Fischer indole synthesis. |
| E/Z Isomerism | Due to the restricted rotation around the C=N double bond, butan-2-one phenylhydrazone can exist as two distinct geometric isomers, the E and Z forms. gauthmath.com |
| Keto-Enol Tautomerism (of butan-2-one) | The precursor ketone, butan-2-one, exists in equilibrium with its enol tautomers, but-1-en-2-ol and but-2-en-2-ol. quora.com This tautomerism is essential for the initial steps of the hydrazone formation. |
Spectroscopic Characterization
The structure of butan-2-one phenylhydrazone and its derivatives can be elucidated using various spectroscopic techniques. Infrared (IR) spectroscopy typically shows characteristic absorptions for the C=N and N-H bonds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of protons and carbons in the molecule, allowing for the differentiation of isomers.
| Spectroscopic Technique | Key Features |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=N double bond and the N-H stretching vibration are key identifiers. |
| ¹H NMR Spectroscopy | The chemical shifts and coupling patterns of the protons on the phenyl ring, the ethyl group, and the methyl group, as well as the N-H proton, provide a detailed structural map. |
| ¹³C NMR Spectroscopy | The chemical shifts of the carbons in the phenyl ring and the aliphatic chain, particularly the carbon of the C=N double bond, are diagnostic. |
Synthesis and Formation
The synthesis of butan-2-one phenylhydrazone is a classic example of a condensation reaction, a fundamental transformation in organic chemistry.
General Synthesis via Condensation Reaction
Butan-2-one phenylhydrazone is typically prepared through the condensation reaction of butan-2-one with phenylhydrazine (B124118). ontosight.airsc.org This reaction involves the nucleophilic attack of the nitrogen atom of phenylhydrazine on the carbonyl carbon of butan-2-one, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. ontosight.ai The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or acetic acid. rsc.org
Mechanistic Pathway
The formation of butan-2-one phenylhydrazone is generally acid-catalyzed. The acid protonates the carbonyl oxygen of butan-2-one, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of phenylhydrazine. This is followed by a series of proton transfer steps and the eventual elimination of water to yield the final hydrazone product.
Reactivity and Chemical Transformations
Butan-2-one phenylhydrazone is a versatile intermediate that undergoes a variety of chemical transformations, the most notable of which is the Fischer indole synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction in heterocyclic chemistry, and butan-2-one phenylhydrazone is a classic substrate for this transformation. researchgate.net When treated with an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or p-toluenesulfonic acid, butan-2-one phenylhydrazone undergoes a guidechem.comguidechem.com-sigmatropic rearrangement to form an intermediate which then cyclizes and eliminates ammonia (B1221849) to yield 2,3-dimethylindole. researchgate.netchegg.com The reaction can be influenced by various factors, including the choice of catalyst and solvent, which can affect the yield and regioselectivity of the product. scispace.com Microwave-assisted Fischer indole synthesis has also been shown to be an efficient method. researchgate.netrsc.org
Cyclization and Rearrangement Reactions
Beyond the Fischer indole synthesis, butan-2-one phenylhydrazone can participate in other cyclization reactions. For instance, it can be used in the synthesis of pyrazole (B372694) derivatives. bohrium.com The reactivity of the hydrazone moiety allows for its participation in various rearrangement and cyclization cascades, leading to a diverse range of heterocyclic structures. Studies have also explored the electrooxidative cyclization of related hydroxy-substituted phenylhydrazones to form tetrahydrofuran (B95107) rings. researchgate.net
Applications in Organic Synthesis
The rich reactivity of butan-2-one phenylhydrazone makes it a valuable building block in the synthesis of various organic molecules, particularly heterocyclic compounds.
Precursor for Heterocyclic Compounds
As previously highlighted, the primary application of butan-2-one phenylhydrazone is as a precursor for the synthesis of 2,3-dimethylindole via the Fischer indole synthesis. rsc.org Indoles are a critical class of heterocycles with widespread applications in medicinal chemistry and materials science. researchgate.net Furthermore, the reaction of dicarbonyl compounds with phenylhydrazine is a well-established route to pyrazoles, and butan-2-one can be a starting point for precursors in such syntheses. bohrium.com
Structure
2D Structure
Properties
CAS No. |
1129-62-0 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
N-[(E)-butan-2-ylideneamino]aniline |
InChI |
InChI=1S/C10H14N2/c1-3-9(2)11-12-10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3/b11-9+ |
InChI Key |
BPAJPMUNAALLEK-PKNBQFBNSA-N |
Isomeric SMILES |
CC/C(=N\NC1=CC=CC=C1)/C |
Canonical SMILES |
CCC(=NNC1=CC=CC=C1)C |
Other CAS No. |
1129-62-0 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Butan 2 One Phenylhydrazone
Fundamental Condensation Reaction Principles
The formation of hydrazones from ketones and hydrazines is a cornerstone reaction in organic chemistry. numberanalytics.comwikipedia.org It is a condensation reaction, characterized by the joining of two molecules with the concurrent elimination of a small molecule, typically water. wikipedia.org
A typical synthesis involves reacting butan-2-one with phenylhydrazine (B124118), often in a solvent like toluene (B28343) mixed with glacial acetic acid, and heating the mixture under reflux. rsc.org The product, butan-2-one phenylhydrazone, can then be isolated after removing the solvents. rsc.org
The formation of butan-2-one phenylhydrazone from butan-2-one and phenylhydrazine follows a well-established addition-elimination mechanism. wikipedia.org The process is generally acid-catalyzed. numberanalytics.com
The reaction mechanism comprises several key steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of butan-2-one. numberanalytics.com This step results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is then transferred from the attacking nitrogen atom to the oxygen atom, creating a more favorable leaving group (water). numberanalytics.com
Elimination of Water: The final step involves the elimination of a water molecule from the intermediate, leading to the formation of the carbon-nitrogen double bond (C=N) characteristic of the hydrazone. numberanalytics.comwikipedia.org
Advanced Approaches to Phenylhydrazone Synthesis
Beyond the direct condensation reaction, several advanced methodologies can be employed for the synthesis of phenylhydrazones, offering alternative routes and applications.
Hydrazone formation is a widely used technique for the detection, purification, and characterization of carbonyl compounds like butan-2-one. rsc.orgresearchgate.net By reacting the carbonyl compound with a hydrazine (B178648) derivative, a stable, often crystalline, hydrazone is formed, which can be easily isolated and identified. rsc.orgijsrst.com
One of the most common derivatizing agents is 2,4-dinitrophenylhydrazine (B122626) (DNPH). wikipedia.orgresearchgate.net The reaction of butan-2-one with DNPH yields (E)-2-(butan-2-ylidene)-1-(2,4-dinitrophenyl)hydrazine, a solid derivative with a characteristic melting point, which facilitates its identification. ijsrst.com This method is highly effective for both qualitative and quantitative analysis of aldehydes and ketones in various samples. researchgate.net
Table 1: Common Derivatizing Agents for Carbonyl Compounds
| Derivatizing Agent | Resulting Derivative | Purpose |
|---|---|---|
| Phenylhydrazine | Phenylhydrazone | Synthesis, Characterization rsc.org |
| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Qualitative/Quantitative Analysis ijsrst.comresearchgate.net |
| N,N-Dicarboxymethyl hydrazine (DCMH) | DCMH-hydrazone | Chemoselective protection, Scavenging, Isolation rsc.org |
The Japp–Klingemann reaction provides an alternative and versatile route for the synthesis of phenylhydrazones. wikipedia.org This reaction involves the coupling of an aryl diazonium salt with a compound containing an active methine group, such as a β-keto-acid or β-keto-ester. wikipedia.orgorganicreactions.org
The mechanism proceeds through several stages:
An enolate is formed from the β-keto-ester through deprotonation. wikipedia.org
This enolate then acts as a nucleophile, attacking the diazonium salt to form an azo compound. wikipedia.org
This intermediate is often unstable and undergoes hydrolytic cleavage of an acyl group, followed by rearrangement to yield the more stable hydrazone. wikipedia.orgorganicreactions.orgresearchgate.net
When a β-keto acid is used, the reaction results in the loss of carbon dioxide (decarboxylation) to form the arylhydrazone of a 1,2-diketone. This method is particularly useful as it avoids the need to handle potentially unstable arylhydrazines directly.
Modern organic synthesis has seen the rise of palladium-catalyzed cross-coupling reactions involving hydrazone derivatives, particularly tosylhydrazones. acs.orgorganic-chemistry.org These reactions open up new avenues for creating complex molecules that are otherwise difficult to access. nih.gov
Table 2: Example of a One-Pot Palladium-Catalyzed Reaction
| Precursor | Reagent 1 | Reagent 2 | Catalyst System | Product Type | Reference |
|---|
Alternative Preparative Routes from Aryldiazonium Salts and N-Nitro Arylalkylamines
Aryldiazonium salts are versatile reagents in organic synthesis. nih.gov They can be utilized in the synthesis of arylhydrazones through coupling reactions with active methylene (B1212753) compounds. lookchemmall.com Enamines, for instance, readily couple with aryldiazonium salts to afford 2-arylhydrazonoaldehydes and arylhydrazonoketones in high yields. lookchemmall.com This reaction is believed to proceed through an intermediate that can sometimes be isolated. lookchemmall.com
Another, though less common, approach could potentially involve N-nitro arylalkylamines. The reduction of nitro compounds is a standard method for the preparation of amines. uou.ac.in
Isomerization and Tautomerism in Phenylhydrazone Chemistry
The structure and reactivity of phenylhydrazones are significantly influenced by isomerization and tautomerism.
Mechanistic Studies of Enamine Tautomerism
Butan-2-one phenylhydrazone can exist in tautomeric equilibrium with its corresponding enamine form. This tautomerism is a crucial aspect of its reactivity, particularly in reactions like the Fischer indole (B1671886) synthesis. byjus.com The mechanism of imine-enamine tautomerism involves the migration of a proton. libretexts.org The enamine tautomer is a key intermediate in the researchgate.netresearchgate.net-sigmatropic rearrangement that constitutes the core of the Fischer indole synthesis. byjus.com The reaction involves the protonated enamine tautomer undergoing an irreversible electrocyclic rearrangement. byjus.com
Reactivity and Transformation Studies
Butan-2-one phenylhydrazone exhibits a range of reactivities, allowing for its transformation into various other classes of compounds.
Hydrolysis Reaction Kinetics and Equilibrium
The formation of phenylhydrazones is a reversible process, and they can be hydrolyzed back to the parent carbonyl compound and hydrazine. libretexts.org The hydrolysis of imines, a related class of compounds, is a well-studied process that involves nucleophilic attack by water followed by proton transfer and elimination of the amine. openstax.org The rate of this reaction is often dependent on pH. libretexts.org
Oxidation Pathways to Azo Compounds
Phenylhydrazones can be oxidized to azo compounds. Various oxidizing agents have been employed for this transformation. For instance, the oxidation of 1,2-dialkylhydrazines with reagents like mercury(II) oxide can yield dialkyldiazenes. thieme-connect.de Phenylhydrazones of various aldehydes and ketones have been shown to be substrates for the dioxygenase reaction of prostaglandin (B15479496) synthase, leading to the formation of α-azo hydroperoxides as intermediates. researchgate.net These are subsequently converted to α-azo alcohols. researchgate.net
Cyclization Reaction Mechanisms and Product Stereochemistry
Butan-2-one phenylhydrazone is a valuable precursor for the synthesis of heterocyclic compounds through cyclization reactions. One of the most notable examples is the Fischer indole synthesis, where the phenylhydrazone undergoes an acid-catalyzed intramolecular cyclization to form an indole derivative. byjus.comwikipedia.org The mechanism involves a researchgate.netresearchgate.net-sigmatropic rearrangement of the enamine tautomer. byjus.com
Other cyclization reactions are also known. For instance, N-monosubstituted hydrazones can act as azomethine imines and undergo [3+2] cycloaddition reactions with various dipolarophiles to yield pyrazolidine (B1218672) derivatives. thieme-connect.de The reaction of dilithiated hydrazones with epibromohydrin (B142927) can lead to the formation of oxazolo[3,4-b]pyridazin-7-ones through a domino cyclization. researchgate.net Furthermore, electrooxidation of ketone phenylhydrazones containing a hydroxyl group can lead to intramolecular cyclization, forming cyclic ethers. researchgate.net
Butan 2 One Phenylhydrazone in Named Organic Reactions
Fischer Indole (B1671886) Synthesis: Role as a Key Intermediate
The mechanism of the Fischer indole synthesis has been the subject of extensive investigation for more than a century. byjus.comcollegedunia.com It proceeds through a series of well-defined transformations initiated by acid catalysis. The conversion of butan-2-one phenylhydrazone into 2,3-dimethylindole (B146702) involves protonation, isomerization, a key rearrangement, cyclization, and finally, aromatization.
The first step in the sequence is the formation of butan-2-one phenylhydrazone itself. This occurs through a condensation reaction between phenylhydrazine (B124118) and butan-2-one, typically catalyzed by an acid, which eliminates a molecule of water. ontosight.aialfa-chemistry.com Once formed, the butan-2-one phenylhydrazone undergoes a crucial acid-catalyzed tautomerization. alfa-chemistry.com It isomerizes from the hydrazone form to its corresponding ene-hydrazine tautomer. wikipedia.orgjk-sci.com This isomerization is a key step that sets the stage for the subsequent rearrangement. exeter.ac.uk
| Step | Description | Starting Material | Intermediate | Key Transformation |
|---|---|---|---|---|
| 1 | Phenylhydrazone Formation | Phenylhydrazine + Butan-2-one | Butan-2-one phenylhydrazone | Condensation (loss of H₂O) |
| 2 | Isomerization | Butan-2-one phenylhydrazone | Ene-hydrazine tautomer | Acid-catalyzed tautomerization |
Following protonation, the ene-hydrazine intermediate derived from butan-2-one phenylhydrazone undergoes the defining step of the Fischer indole synthesis: a jk-sci.comjk-sci.com-sigmatropic rearrangement. wikipedia.orgchemtube3d.com This concerted, irreversible electrocyclic reaction is analogous to a Cope rearrangement and results in the cleavage of the weak nitrogen-nitrogen (N-N) sigma bond and the formation of a new carbon-carbon (C-C) bond. byjus.comcollegedunia.comchemtube3d.com This rearrangement disrupts the aromaticity of the benzene (B151609) ring, leading to the formation of a di-imine intermediate. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the original phenylhydrazine is incorporated into the final indole ring. wikipedia.org
The di-imine intermediate formed in the rearrangement step quickly undergoes re-aromatization. byjus.com Following this, an intramolecular cyclization occurs where the nucleophilic amine attacks the imine carbon, forming a five-membered ring to yield a cyclic aminoacetal (also known as an aminal). wikipedia.orgbyjus.comcollegedunia.com The final stage of the mechanism involves the acid-catalyzed elimination of a molecule of ammonia (B1221849) (NH₃) from this cyclic aminal. wikipedia.orgalfa-chemistry.com This expulsion of ammonia results in the formation of the stable, energetically favorable aromatic indole ring, yielding the final product, 2,3-dimethylindole. wikipedia.orgcollegedunia.com
| Step | Description | Starting Intermediate | Final Product | Key Events |
|---|---|---|---|---|
| 3 | jk-sci.comjk-sci.com-Sigmatropic Rearrangement | Ene-hydrazine | Di-imine | N-N bond cleavage, C-C bond formation |
| 4 | Cyclization | Di-imine (after rearomatization) | Cyclic Aminal | Intramolecular nucleophilic attack |
| 5 | Ammonia Expulsion & Aromatization | Cyclic Aminal | 2,3-Dimethylindole | Elimination of NH₃, formation of aromatic ring |
The conversion of butan-2-one phenylhydrazone to 2,3-dimethylindole requires the presence of a catalyst, which can be either a Brønsted acid or a Lewis acid, and often requires elevated temperatures. byjus.comorganic-chemistry.org The choice of catalyst can influence reaction rates and yields. Microwave-assisted synthesis has also been shown to accelerate the reaction significantly compared to conventional heating. rsc.orgresearchgate.net
Brønsted acids are commonly employed to facilitate the Fischer indole synthesis. byjus.comorganic-chemistry.org Research has shown that a variety of these acids are effective catalysts for the conversion of butan-2-one phenylhydrazone. Commonly used Brønsted acids include polyphosphoric acid (PPA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TSA). wikipedia.orgtestbook.com For instance, the reaction between phenylhydrazine hydrochloride and butan-2-one proceeds cleanly and in high yield in solvents like THF when promoted by microwave heating. rsc.org Studies have demonstrated that using p-TSA as a catalyst can lead to excellent yields, sometimes superior to those obtained with Lewis acids like zinc chloride under microwave conditions. researchgate.net The acid catalyzes multiple steps in the mechanism, including the initial isomerization to the ene-hydrazine, the protonation preceding the sigmatropic rearrangement, and the final elimination of ammonia. wikipedia.orgexeter.ac.uk
Catalytic Effects on Indole Formation
Wolff-Kishner Reduction: Hydrazone Intermediate in Deoxygenation
The Wolff-Kishner reduction is a chemical reaction that fully reduces a ketone or aldehyde to the corresponding alkane. wikipedia.orglibretexts.org Discovered independently by Nikolai Kishner in 1911 and Ludwig Wolff in 1912, the reaction is characterized by its use of hydrazine (B178648) (N₂H₄) and strongly basic conditions, typically with potassium hydroxide (B78521) (KOH) in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.orgchemistrytalk.org Butan-2-one phenylhydrazone, as a pre-formed hydrazone, can be used as a substrate, which can offer advantages such as reduced reaction times and milder conditions compared to the in situ generation of the hydrazone. byjus.com
The first step of the Wolff-Kishner reduction is the formation of a hydrazone from a carbonyl compound. chemistrytalk.orgbyjus.com In the case of butan-2-one, it reacts with hydrazine via nucleophilic addition to the carbonyl carbon. chemistrytalk.org This is followed by a series of proton transfers, ultimately leading to the elimination of a water molecule to form the C=N double bond of the hydrazone. chemistrytalk.org While this formation can be catalyzed by acid, it can also proceed under the basic conditions of the Wolff-Kishner reduction. stackexchange.com Using a pre-formed hydrazone like butan-2-one phenylhydrazone bypasses this initial step. wikipedia.org
Once the hydrazone is present in the strongly basic medium, the reduction proceeds through a series of deprotonation and protonation steps. libretexts.org The entire process is driven by the thermodynamically favorable formation of nitrogen gas (N₂). alfa-chemistry.comlibretexts.org
The accepted mechanism for the reduction of the hydrazone is as follows:
First Deprotonation: The terminal nitrogen of the hydrazone is deprotonated by the strong base (e.g., hydroxide or alkoxide), forming a resonance-stabilized hydrazone anion. byjus.comlibretexts.org This step is often considered the rate-determining step. wikipedia.org
Protonation of Carbon: The resulting anion is protonated at the carbon atom by a proton source, which is typically the solvent (e.g., water or ethylene glycol). libretexts.orgbyjus.com This step forms a neutral species with a nitrogen-nitrogen double bond (a diazene (B1210634) intermediate). masterorganicchemistry.com
Second Deprotonation: A second deprotonation occurs at the remaining nitrogen atom, leading to the formation of a carbanion. byjus.comlibretexts.org
Formation of Alkane: This unstable carbanion rapidly abstracts a proton from the solvent, yielding the final alkane product, in this case, butane, and completing the reduction. chemistrytalk.orglibretexts.org The loss of dinitrogen gas is an irreversible step that drives the reaction to completion. wikipedia.org
| Step | Description | Intermediate/Product |
| 1 | Deprotonation of the terminal nitrogen of the hydrazone by a strong base. byjus.comlibretexts.org | Resonance-stabilized hydrazone anion. |
| 2 | Protonation of the carbon atom by the solvent. libretexts.orgbyjus.com | Neutral diazene intermediate. |
| 3 | Deprotonation of the second nitrogen atom, leading to the loss of N₂ gas. byjus.comlibretexts.org | Carbanion. |
| 4 | Protonation of the carbanion by the solvent. chemistrytalk.orglibretexts.org | Alkane (Butane). |
Computational Chemistry and Theoretical Modeling of Butan 2 One Phenylhydrazone Systems
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are at the heart of computational studies on butan-2-one phenylhydrazone, enabling a detailed understanding of its molecular properties.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction.elsevierpure.comniscpr.res.in
Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of multi-particle systems, including molecules like butan-2-one phenylhydrazone. elsevierpure.comekb.eg This quantum mechanical approach allows for the accurate prediction of various molecular properties, including electronic and reactive characteristics. elsevierpure.com DFT calculations, often employing functionals like B3LYP, are instrumental in understanding the behavior of such compounds. researchgate.net
A fundamental step in computational analysis is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For systems involving butan-2-one phenylhydrazone, DFT calculations, for instance at the B3LYP/6-311+G(d,p) level, are used to obtain optimized geometries. researchgate.netresearchgate.net These optimized structures provide crucial data on bond lengths, bond angles, and dihedral angles. For example, in related hydrazone structures, the planarity of the molecule is a key feature, with certain groups like the p-nitro group being slightly inclined to the main plane. researchgate.net The energetic landscape can also be explored to understand the relative stabilities of different conformers or isomers. researchgate.net
Table 1: Selected Optimized Geometrical Parameters of a Hydrazone Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| O2–N1=C1–C2 | -177.60 | ||
| N3–N2=C2–C3 | -174.26 | ||
| N1=O2 | 1.377 |
Data derived from a study on a related hydrazone oxime compound. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgvaia.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical stability and reactivity. A smaller gap generally indicates a more reactive molecule. researchgate.net For butan-2-one phenylhydrazone and related compounds, the HOMO is typically localized on the electron-donating phenylhydrazone moiety, while the LUMO is centered on the electron-accepting part of the molecule. researchgate.netresearchgate.net This distribution of frontier orbitals is crucial for predicting how the molecule will interact with other reagents and its potential for intramolecular charge transfer. researchgate.net
Table 2: HOMO-LUMO Energies and Energy Gap for a Related Hydrazone Compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.1 |
| LUMO | -2.5 |
| Energy Gap (ΔE) | 3.6 |
Illustrative data based on typical values for similar compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. semanticscholar.orgnih.gov The MEP surface displays regions of varying electrostatic potential, with red indicating negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicating positive potential (electron-poor areas, susceptible to nucleophilic attack). nih.gov For butan-2-one phenylhydrazone, the MEP map would likely show negative potential around the nitrogen atoms of the hydrazone group and the oxygen atom (if present as a substituent), highlighting these as potential sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the phenyl ring and the alkyl chain would exhibit positive potential. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex wavefunction into a more intuitive Lewis-like structure of bonds and lone pairs. uni-muenchen.dewisc.edu This method allows for the quantification of charge transfer and hyperconjugative interactions within the molecule, contributing to its stability. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can elucidate the nature of bonding and intermolecular interactions. uni-muenchen.de For instance, the analysis can reveal the polarization of bonds and the delocalization of electron density from lone pairs into antibonding orbitals. wisc.edu Natural Population Analysis (NPA), a part of the NBO method, is used to determine the partial charges on each atom, which helps in understanding the molecule's coordination behavior with metal ions. researchgate.net
Computational Studies of Nonlinear Optical (NLO) Properties
Organic molecules with extended π-conjugated systems, like derivatives of butan-2-one phenylhydrazone, are of significant interest for their potential nonlinear optical (NLO) properties. mdpi.comresearchgate.net These properties are crucial for applications in photonics and optoelectronics. mdpi.com Computational methods, particularly DFT, are employed to predict the NLO response of these molecules. mdpi.com The key parameters calculated are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which quantify the second- and third-order NLO responses, respectively. researchgate.netmdpi.com Theoretical calculations help in understanding the structure-property relationships, guiding the design of new materials with enhanced NLO properties. mdpi.com Studies have shown that the introduction of strong electron-donating and electron-withdrawing groups can significantly enhance the hyperpolarizability of a molecule. mdpi.com
Table 3: Calculated Nonlinear Optical Properties for a Stilbazolium Derivative (for illustrative purposes)
| Property | Value (esu) |
|---|---|
| Second-order molecular hyperpolarizability (γ) | 3.555 x 10⁻³⁴ |
Data from a study on a different organic NLO crystal. researchgate.net
Theoretical Investigations of Metal-Ligand Bonding in Phenylhydrazone Complexes
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful method for investigating the nature of metal-ligand bonding in complexes involving phenylhydrazone ligands. nih.govsumitomo-chem.co.jp These theoretical studies provide detailed information about the geometric and electronic structures of the complexes.
In typical phenylhydrazone complexes, the ligand coordinates to the metal ion as a bidentate or tetradentate agent. mdpi.comasianpubs.org Theoretical calculations have shown that coordination often occurs through the azomethine nitrogen atom and a deprotonated oxygen or sulfur atom from a substituent on the phenyl ring. nih.govacs.org This bonding is confirmed by comparing theoretically calculated vibrational frequencies with experimental FT-IR spectra. A shift in the ν(C=N) band to lower frequencies and the disappearance of the ν(O-H) band in the complexes' spectra indicate the involvement of these groups in coordination. nih.govacs.org Furthermore, the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations in the calculated spectra provides direct evidence of complex formation. nih.govacs.org
Natural Bond Orbital (NBO) analysis is frequently employed to understand the charge transfer interactions between the ligand and the central metal ion. nih.govacs.org This analysis provides insights into the donor-acceptor interactions and the covalency of the metal-ligand bonds. For instance, NBO analysis can quantify the stabilization energies associated with the charge transfer from the ligand's lone pairs to the vacant orbitals of the metal ion, revealing the strength and nature of the coordination bonds. nih.govacs.org
Table 1: Theoretical Methods in Metal-Ligand Bonding Analysis
| Computational Method | Information Obtained | Reference |
| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, electronic structure | nih.govsumitomo-chem.co.jp |
| Natural Bond Orbital (NBO) Analysis | Charge transfer interactions, stabilization energies, bond character | nih.govacs.orgacs.org |
| EDA-NOCV | Decomposition of interaction energy into electrostatic, Pauli, and orbital components | mdpi.com |
Mechanistic Insights from Advanced Computational Simulations
Advanced computational simulations are crucial for unraveling the intricate details of chemical reactions involving butan-2-one phenylhydrazone, providing a dynamic picture of the reaction pathways.
Theoretical calculations are instrumental in mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. sumitomo-chem.co.jpsmu.edu By calculating the Gibbs free energies of these stationary points, the most plausible reaction pathway can be determined. sumitomo-chem.co.jp
The process begins with the assumption of possible intermediates and transition states, which are then carefully evaluated using theoretical energy estimations. sumitomo-chem.co.jp For instance, in the acid-catalyzed formation of butan-2-one phenylhydrazone, computational models can trace the protonation of the carbonyl oxygen, the subsequent nucleophilic attack by phenylhydrazine (B124118), and the final dehydration steps to form the hydrazone. Each step is characterized by its energy barrier, with the highest barrier corresponding to the rate-determining step of the reaction.
Characterization of a transition state is confirmed by frequency calculations, where a true transition state structure possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate. sumitomo-chem.co.jp The Intrinsic Reaction Coordinate (IRC) method can then be used to follow the reaction path from the transition state downhill to the connected reactants and products, confirming that the identified transition state indeed links the correct species. smu.edu This approach provides a step-by-step delineation of the structural changes occurring throughout the reaction. smu.edu
Table 2: Key Steps in Computational Reaction Mechanism Elucidation
| Step | Description | Computational Task | Reference |
| 1. Identify Stationary Points | Locate the structures of reactants, intermediates, products, and transition states. | Geometry Optimization | smu.edu |
| 2. Calculate Energies | Determine the relative energies (e.g., Gibbs Free Energy) of all stationary points. | Single-Point Energy Calculation | sumitomo-chem.co.jp |
| 3. Characterize Transition States | Confirm the nature of transition states. | Frequency Calculation (verifying one imaginary frequency) | sumitomo-chem.co.jp |
| 4. Map Reaction Pathway | Connect the transition state to the corresponding reactants and products. | Intrinsic Reaction Coordinate (IRC) Calculation | smu.edu |
Computational models excel at quantifying the influence of electronic and steric factors on the regioselectivity and stereoselectivity of a reaction. In reactions of unsymmetrical ketones like butan-2-one, these effects determine which isomer is preferentially formed.
For example, in the Fischer indolization of butan-2-one phenylhydrazone, the cyclization can occur via two different enehydrazine tautomers, leading to two possible indole (B1671886) products. Computational studies can predict the outcome by evaluating the stability of these tautomers and the activation energies of the subsequent cyclization steps. The direction of the reaction is often governed by a combination of the acidity of the α-protons and the steric hindrance around the two different methylene (B1212753)/methyl groups adjacent to the C=N bond. The group that is more acidic or has less steric hindrance is generally favored to react.
Electronic effects are modeled by analyzing the charge distribution and orbital energies of the reactants. Alkyl groups, being electron-donating, can influence the electrophilicity of the carbonyl carbon in the starting ketone. sdconline.netiitk.ac.in Ketones are generally less reactive than aldehydes due to the presence of two electron-donating alkyl groups, which reduce the positive polarity of the carbonyl carbon. eopcw.com Computational methods can precisely calculate this charge distribution and predict how it affects the rate of nucleophilic attack.
Steric effects are evaluated by analyzing the 3D structure of the transition states. A more crowded transition state, resulting from bulky substituents, will have a higher energy and thus a slower reaction rate. By comparing the calculated activation barriers for different reaction pathways, a prediction of the major product can be made. eopcw.com
Coordination Chemistry of Butan 2 One Phenylhydrazone and Its Analogues As Ligands
Ligand Design and Coordination Modes
The design of phenylhydrazone ligands is a key aspect of their coordination chemistry, as structural modifications can significantly influence their chelating properties and the geometry of the resulting metal complexes. researchgate.net
Phenylhydrazone derivatives are recognized for their capacity to act as multidentate ligands, meaning they can bind to a central metal ion through multiple donor atoms. publish.csiro.auresearchgate.net Depending on the specific molecular structure and the presence of other functional groups, these ligands can exhibit bidentate, tridentate, or even tetradentate coordination. publish.csiro.aujetir.orgnih.gov For instance, phenylhydrazones derived from β-diketones or those incorporating additional donor groups like hydroxyl or pyridine (B92270) moieties can form more complex coordination structures. researchgate.netacs.org However, steric constraints within the ligand molecule can sometimes hinder higher coordination modes, leading to a preference for tridentate over quadridentate chelation in certain complex derivatives. publish.csiro.auresearchgate.netconsensus.apppublish.csiro.au The flexibility in their chelating ability makes phenylhydrazones valuable in the synthesis of metal-organic frameworks and other coordination compounds. researchgate.netbohrium.com
The coordination of phenylhydrazone ligands to metal ions typically occurs through specific donor atoms, which act as chelation sites. The most common of these is the imino nitrogen (also known as the azomethine nitrogen) of the C=N group. jetir.orgmdpi.com Infrared (IR) spectroscopy is a crucial tool for identifying these sites; a shift in the stretching frequency of the azomethine group (ν(C=N)) to a lower wavenumber upon complexation is a strong indicator of its involvement in bonding to the metal ion. mdpi.com
In addition to the imino nitrogen, other atoms can participate in chelation. For derivatives containing a hydroxyl group, particularly in the ortho position of the phenyl ring (e.g., salicylaldehyde (B1680747) phenylhydrazone), the phenolic oxygen can deprotonate and coordinate to the metal ion. asianpubs.orgnih.govacs.org This is confirmed by the disappearance of the ν(O-H) band and a shift in the ν(C-O) band in the IR spectrum of the complex. mdpi.com Furthermore, the nitrogen atom of the hydrazine (B178648) group (-NH-) can also act as a coordination site. jetir.orgacs.orgresearchgate.net The involvement of these multiple sites allows for the formation of stable chelate rings with the metal ion. researchgate.net
Synthesis and Physicochemical Characterization of Metal Complexes
The synthesis of metal complexes with butan-2-one phenylhydrazone and its analogues is generally straightforward, and their properties can be thoroughly investigated using various physicochemical techniques.
The synthesis of transition metal complexes with phenylhydrazone ligands is typically achieved through a direct reaction between the ligand and a metal salt in a suitable solvent. asianpubs.org A common preparative method involves refluxing a solution of the phenylhydrazone ligand with a metal salt—such as the chloride or acetate (B1210297) salt of Co(II), Ni(II), Cu(II), Zn(II), or Fe(III)—in an alcoholic medium like ethanol (B145695) or methanol. asianpubs.orgjetir.orgbohrium.comamazonaws.com The reaction mixture is heated for several hours, during which the solid metal complex precipitates. asianpubs.orgamazonaws.com The resulting product is then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried, often in a vacuum desiccator. asianpubs.orgjetir.org The metal and ligand are typically combined in specific molar ratios, such as 1:2 or 1:3, to control the stoichiometry of the final complex. asianpubs.org
The precise composition and empirical formula of the synthesized metal complexes are determined primarily through elemental analysis. orientjchem.org This technique measures the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the compound, and the results are compared with the calculated values for the proposed formula. jetir.orgljmr.ly The stoichiometry, or the metal-to-ligand ratio, is a critical piece of information derived from this analysis. Depending on the ligand and the metal ion, common stoichiometries such as 1:1, 1:2, and 2:1 (Metal:Ligand) have been reported. asianpubs.orgljmr.ly For example, analyses have shown that Fe(III) and Ru(III) can form 1:3 complexes, while Ni(II) and Cu(II) may form 1:2 complexes with certain phenylhydrazone ligands. asianpubs.org
Table 1: Physicochemical and Analytical Data for Selected Phenylhydrazone Metal Complexes
| Complex Formula | Color | Metal % Found (Calcd.) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (μeff, B.M.) |
| [Cu(RPPH)₂(H₂O)₂] | Brown | 11.75 (11.81) | - | 1.89 |
| [Ni(RPPH)₂(H₂O)₂] | Yellow | 10.99 (11.01) | - | Diamagnetic |
| [Fe(HBPH)₃] | Brownish Red | 7.90 (7.82) | 12 | 5.85 |
| [Cu(HBPH)₂] | Green | 13.00 (13.19) | 15 | 1.92 |
| [Ni(DAPH)₂] | Yellowish Green | 11.20 (11.35) | 11 | Diamagnetic |
| [Zn(L)] | - | - | 12-20 | Diamagnetic |
| [Mn(L)] | - | - | 12-20 | 5.7 |
Data compiled from multiple sources. asianpubs.orgjetir.orgiisc.ac.in RPPH = Resacetophenone phenylhydrazone; HBPH = 3-Hydroxybenzaldehyde phenylhydrazone; DAPH = Dehydroacetic acid phenylhydrazone; L = Phenylhydrazone ligand.
Molar conductivity and magnetic susceptibility measurements are fundamental techniques used to elucidate the structure and bonding in metal complexes.
Molar Conductivity: This measurement is performed on a solution of the complex (typically in a solvent like DMF or DMSO) to determine whether it is an electrolyte or a non-electrolyte. asianpubs.orgjetir.orgsemanticscholar.org Low molar conductance values, often in the range of 11-20 Ω⁻¹ cm² mol⁻¹, indicate that the complexes are non-electrolytic in nature. asianpubs.orgjetir.org This suggests that the anions from the metal salt are coordinated directly to the metal ion within the coordination sphere, rather than existing as free counter-ions in the solution. jetir.orgsemanticscholar.org
Magnetic Susceptibility: This property is measured to determine the magnetic behavior of the complexes, which provides insight into the electron configuration and geometry of the central metal ion. jetir.orgsemanticscholar.org For instance, Cu(II) complexes typically exhibit paramagnetic behavior with magnetic moments around 1.81-1.93 B.M., consistent with the presence of one unpaired electron in a d⁹ system, often suggesting a square planar or distorted octahedral geometry. jetir.orgiisc.ac.insemanticscholar.org Complexes of Fe(III) and Mn(II) are also generally paramagnetic. asianpubs.orgjetir.org Conversely, Ni(II) and Zn(II) complexes are often found to be diamagnetic, which for Ni(II) is indicative of a square planar geometry. asianpubs.orgjetir.orgiisc.ac.in
Table 2: Magnetic Moment Data for Various Metal Complexes
| Complex | Magnetic Moment (μeff, B.M.) | Nature |
| Cu(II) complex | 1.81 | Paramagnetic |
| Mn(II) complex | 5.7 | Paramagnetic |
| Zn(II) complex | - | Diamagnetic |
| Fe(III) complex | 5.85 | Paramagnetic |
| Ni(II) complex | - | Diamagnetic |
| Pd(II) complex | - | Diamagnetic |
Data compiled from multiple sources. asianpubs.orgjetir.orgiisc.ac.in
Structure-Property Relationships in Phenylhydrazone Metal Complexes
The chemical and physical properties of metal complexes derived from butan-2-one phenylhydrazone and its analogues are intricately linked to their structural characteristics. The electronic and steric nature of the ligand framework, as dictated by various substituents, directly influences the coordination geometry, the assembly of polynuclear structures, and the resulting redox and catalytic functionalities of the metal complexes.
Influence of Ligand Structure on Coordination Geometry and Stereochemistry (e.g., Tetrahedral, Square-Planar, Octahedral geometries)
The coordination geometry of metal complexes with butan-2-one phenylhydrazone and its analogues is highly dependent on the nature of the metal ion and the specific structural features of the ligand. These ligands can act as bidentate or tridentate chelating agents, leading to a variety of coordination polyhedra.
Phenylhydrazones typically coordinate to a metal center through the azomethine nitrogen and, upon deprotonation, the hydrazone nitrogen or a donor atom from a substituent on the phenyl ring or the ketone backbone. The presence of additional donor groups, such as hydroxyl (-OH) or pyridyl moieties, in the ligand structure can increase its denticity and influence the final geometry of the complex. acs.orgarabjchem.org
For instance, Schiff bases derived from isatin (B1672199) monohydrazone have been shown to act as bidentate ligands, forming complexes with Co(II), Ni(II), Cu(II), and Mn(II) that exhibit a 1:2 metal-to-ligand stoichiometry. electrochemsci.org These complexes are proposed to have octahedral geometries. electrochemsci.org Similarly, octahedral geometries have been suggested for Fe(III) complexes with certain phenylhydrazone ligands. dntb.gov.ua In contrast, Cu(II), Ni(II), and Pd(II) complexes with other phenylhydrazone derivatives have been found to adopt a square-planar geometry. dntb.gov.ua
The introduction of different co-ligands can also play a significant role in determining the final structure. For example, mixed ligand-metal complexes of 2-(butan-2-ylidene)hydrazinecarbothioamide with co-ligands like pyridine, bipyridine, and 2-picoline have been synthesized with various transition metals. nih.gov
The stereochemistry of these complexes is also a subject of interest. For example, a cobalt(II) complex with 2,6-diacetylpyridine (B75352) bis(phenylhydrazone) was found to have a distorted mer-octahedral configuration. In some cases, the formation of cis and trans isomers is possible, which can significantly impact the biological activity of the complexes.
Table 1: Coordination Geometries of Metal Complexes with Phenylhydrazone Analogues
| Metal Ion | Ligand | Proposed Geometry | Reference(s) |
| Fe(III) | Phenylhydrazone derivatives | Octahedral | dntb.gov.ua |
| Ni(II) | Phenylhydrazone derivatives | Square-Planar | dntb.gov.ua |
| Cu(II) | Phenylhydrazone derivatives | Square-Planar | dntb.gov.ua |
| Ru(III) | Phenylhydrazone derivatives | Octahedral | dntb.gov.ua |
| Pd(II) | Phenylhydrazone derivatives | Square-Planar | dntb.gov.ua |
| Co(II) | 2,6-diacetylpyridine bis(phenylhydrazone) | Distorted mer-Octahedral | |
| Mn(II) | Schiff base of isatin monohydrazone | Octahedral | electrochemsci.org |
| Co(II) | Schiff base of isatin monohydrazone | Octahedral | electrochemsci.org |
| Ni(II) | Schiff base of isatin monohydrazone | Octahedral | electrochemsci.org |
| Cu(II) | Schiff base of isatin monohydrazone | Octahedral | electrochemsci.org |
Control of Nuclearity and Supramolecular Architecture in Metal-Organic Structures
The design of phenylhydrazone ligands with specific functionalities allows for the control of the nuclearity of the resulting metal complexes, leading to the formation of dinuclear, polynuclear, and even extended supramolecular architectures. The presence of bridging atoms or groups within the ligand structure is a key factor in the assembly of these more complex structures.
For example, dinuclear lanthanide(III) complexes have been synthesized using a Schiff base derived from o-vanillin and nicotinic hydrazide. sciencepublishinggroup.com In these complexes, two ligand molecules in their dideprotonated form bridge two lanthanide ions through the phenoxo oxygen atoms. sciencepublishinggroup.com Similarly, a novel eight-coordinated dinuclear Ca(II) complex has been reported where the hydrazone ligand facilitates the formation of the binuclear structure. dntb.gov.ua
The hydrazone moiety itself can act as a bridge between two metal centers. In a binuclear Ru(II) complex, two ruthenium atoms are bridged by a hydrazine moiety, with the two nitrogen atoms coordinating to different metal centers. mdpi.com An additional chloride ligand also acts as a bridge between the two ruthenium atoms in this particular structure. mdpi.com
Table 2: Examples of Multinuclear and Supramolecular Structures with Hydrazone Ligands
| Metal Ion(s) | Ligand Type | Nuclearity/Architecture | Bridging Moiety | Reference(s) |
| Lanthanide(III) | Schiff base of o-vanillin and nicotinic hydrazide | Dinuclear | Phenoxo oxygen | sciencepublishinggroup.com |
| Ca(II) | 4-formylbenzene-1,3-disulfonate-3-pyridinecarboxylic hydrazone | Dinuclear | Hydrazone ligand | dntb.gov.ua |
| Ru(II) | 1-Naphthylhydrazine | Dinuclear | Hydrazine and Chloride | mdpi.com |
| V(IV) | Dihydrazone ligands from Hantzsch pyridine ester | Dinuclear | Ligand backbone | rsc.org |
| Various | Phenylhydrazone analogues | Supramolecular gels | Hydrogen bonding | skemman.is |
| Fe(III) | Phenanthroline | Dinuclear (μ-oxo bridged) | Oxo group | acs.org |
Investigations into Redox Potentials and Catalytic Activity of Complexes
The redox properties of metal complexes of butan-2-one phenylhydrazone and its analogues are of significant interest, as they underpin their potential applications in catalysis and materials science. The electron-donating or -withdrawing nature of substituents on the phenylhydrazone ligand can be used to tune the redox potential of the metal center. acs.org
Cyclic voltammetry is a common technique used to investigate the electron transfer processes in these complexes. electrochemsci.org For example, studies on Co(II) and Cu(II) complexes with Schiff bases derived from isatin monohydrazone have shown quasi-reversible single-electron transfer processes. electrochemsci.org In contrast, Mn(II) and Fe(III) complexes with the same ligand exhibited two quasi-reversible one-electron transfer steps. electrochemsci.org The redox potentials can be influenced by factors such as the solvent and the specific ligand structure.
The catalytic activity of phenylhydrazone metal complexes has been explored in various organic transformations, particularly in oxidation reactions. For example, oxidovanadium(IV) complexes with dihydrazone ligands have been shown to efficiently catalyze the oxidation of sulfides to sulfoxides using hydrogen peroxide as the oxidant. rsc.org The selectivity of these catalytic systems can be influenced by reaction parameters such as temperature, solvent, and the ratio of oxidant to substrate. rsc.org
Furthermore, nickel(II) Schiff base complexes have been demonstrated to be effective catalysts for the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025), with high conversion rates achieved in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. dergipark.org.tr The catalytic efficiency can be dependent on the choice of oxidant, with TBHP often showing superior results compared to hydrogen peroxide or m-chloroperbenzoic acid. dergipark.org.tr The development of such catalysts is a key area of research in green chemistry, aiming for efficient and selective transformations under mild conditions. dergipark.org.trorganic-chemistry.org
Table 3: Redox and Catalytic Properties of Phenylhydrazone and Related Metal Complexes
| Metal Complex | Redox Behavior/Catalytic Application | Key Findings | Reference(s) |
| Co(II), Cu(II) isatin monohydrazone Schiff base | Quasi-reversible single-electron transfer | Redox properties investigated by cyclic voltammetry. | electrochemsci.org |
| Mn(II), Fe(III) isatin monohydrazone Schiff base | Two quasi-reversible one-electron transfers | Stepwise redox processes observed. | electrochemsci.org |
| Oxidovanadium(IV) dihydrazone complexes | Catalytic oxidation of sulfides | Efficient and selective oxidation to sulfoxides with H₂O₂. | rsc.org |
| Ni(II) Schiff base complex | Catalytic oxidation of benzyl alcohol | High conversion to benzaldehyde with TBHP as oxidant. | dergipark.org.tr |
| Ru(II) polypyridyl complexes | Photoredox catalysis | Redox potentials can be tuned by ligand substitution. | acs.org |
Q & A
Q. What are the standard synthetic protocols for preparing butan-2-one phenylhydrazone, and how can reaction conditions be optimized for yield?
- Methodological Answer : Butan-2-one phenylhydrazone is synthesized by refluxing equimolar quantities of butan-2-one and phenylhydrazine in ethanol (95%) under acidic conditions. Acetic acid is commonly used as a catalyst to accelerate hydrazone formation. Reaction progress can be monitored via thin-layer chromatography (TLC). Yield optimization involves adjusting solvent ratios (e.g., ethanol:water), temperature (70–80°C), and reaction time (1–2 hours). Post-synthesis purification is achieved through recrystallization using ethanol or ethyl acetate .
Q. Which spectroscopic techniques are most effective for characterizing butan-2-one phenylhydrazone, and what key spectral markers should be prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for identifying the NH proton (δ 8–10 ppm in H NMR) and confirming the C=N bond formation. Infrared (IR) spectroscopy highlights the C=N stretch (~1600 cm) and N–H bending (~1500 cm). X-ray crystallography provides definitive structural confirmation, resolving bond lengths and molecular geometry. For purity assessment, high-performance liquid chromatography (HPLC) or elemental analysis is recommended .
Q. What safety protocols are essential when handling butan-2-one phenylhydrazone in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation exposure. Wear nitrile gloves and lab coats to prevent dermal contact. In case of accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store the compound in a cool, dry place away from oxidizers. Refer to safety data sheets (SDS) for emergency measures, including antidotes and first-aid procedures .
Advanced Research Questions
Q. How do hydrogen bonding and molecular packing in butan-2-one phenylhydrazone crystals influence its stability, and what crystallographic techniques are critical for such analyses?
- Methodological Answer : X-ray diffraction (XRD) reveals intramolecular hydrogen bonding between the NH group and adjacent carbonyl oxygen, stabilizing the planar Ar–NH–N=C–O moiety. Crystallographic parameters (e.g., bond lengths, angles) are refined using software like SHEL-X. Monoclinic crystal systems (space group ) are typical, with intermolecular interactions influencing thermal stability. R-factor values below 0.1 indicate reliable structural resolution .
Q. What computational methods are suitable for modeling the electronic properties of butan-2-one phenylhydrazone, and how do these correlate with experimental observations?
- Methodological Answer : Density Functional Theory (DFT) simulations predict electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and vibrational frequencies. Compare computed IR/NMR spectra with experimental data to validate accuracy. For example, DFT-derived bond lengths (e.g., N–N: ~1.38 Å) should align with XRD results. Software like Gaussian or ORCA is recommended for such analyses .
Q. What mechanisms underlie the biological activity of butan-2-one phenylhydrazone derivatives as enzyme inhibitors, and how can in vitro assays be designed to validate these effects?
- Methodological Answer : Derivatives may inhibit enzymes like cathepsins or cyclooxygenase-2 (COX-2) via competitive binding to active sites. Design fluorescence-based assays using fluorogenic substrates (e.g., Z-Phe-Arg-AMC for cathepsins) to measure IC values. Pair with molecular docking studies (AutoDock Vina) to identify binding motifs. Validate selectivity using control enzymes and structure-activity relationship (SAR) studies .
Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data when determining the structure of butan-2-one phenylhydrazone derivatives?
- Methodological Answer : Cross-validate NMR/IR data with XRD results. For example, if NMR suggests a non-planar conformation but XRD shows planarity, check for solvent effects or dynamic processes (e.g., tautomerism). Use variable-temperature NMR or DFT-based conformational searches to reconcile differences. Statistical refinement (e.g., full-matrix least squares) in XRD analysis reduces R-factor discrepancies .
Q. How should experimental procedures be documented to ensure reproducibility in synthesizing and characterizing butan-2-one phenylhydrazone?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detail stoichiometry, solvent purity, and reaction conditions (time, temperature).
- Report characterization data (NMR shifts, IR peaks, XRD parameters) in tabular form.
- Include crystallographic data (CCDC numbers) and computational input files in supplementary materials.
- Reference prior syntheses explicitly to avoid ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
